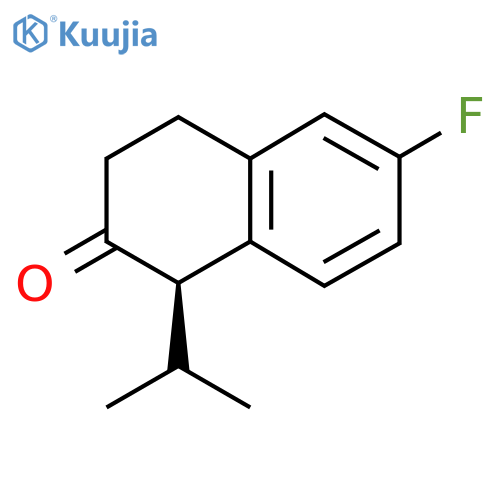Cas no 2007909-26-2 ((R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one)

2007909-26-2 structure
商品名:(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- [R]-(+)-6-fluoro-3,4-dihydro-1-isopropyl-2(1H)-naphtone
- (1R)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one
-
- インチ: 1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m1/s1
- InChIKey: DEGWMPOIXJTKLT-CYBMUJFWSA-N
- ほほえんだ: FC1C=CC2=C(C=1)CCC([C@@H]2C(C)C)=O
計算された属性
- せいみつぶんしりょう: 206.111
- どういたいしつりょう: 206.111
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.1
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006708-250mg |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
2007909-26-2 | 95% | 250mg |
$742.56 | 2023-09-02 | |
| abcr | AB487816-100mg |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one; . |
2007909-26-2 | 100mg |
€599.20 | 2024-08-02 | ||
| Alichem | A219006708-1g |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
2007909-26-2 | 95% | 1g |
$1543.32 | 2023-09-02 | |
| abcr | AB487816-250mg |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one; . |
2007909-26-2 | 250mg |
€1070.00 | 2024-08-02 |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
2007909-26-2 ((R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one) 関連製品
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2007909-26-2)(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):355/634